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dihydrochloride

Cat. No.: B8068807 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
LGH447, also known as PIM447, is a potent and orally bioavailable small molecule inhibitor

targeting the family of serine/threonine kinases known as PIM (Proviral Integration site for

Moloney murine leukemia virus). The PIM kinase family, comprising PIM1, PIM2, and PIM3,

plays a crucial role in regulating cell cycle progression, survival, and proliferation.

Overexpression of PIM kinases is implicated in the pathogenesis of various hematological

malignancies and solid tumors, making them an attractive target for therapeutic intervention.

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical and pharmacokinetic properties, mechanism of action, and key experimental

protocols related to LGH447. Detailed signaling pathways and a representative drug

development workflow are also presented to provide a thorough understanding of this

promising anti-cancer agent for researchers and drug development professionals.

Molecular Structure and Identifiers
LGH447 is a complex synthetic organic molecule. Its fundamental structural and identifying

information is crucial for researchers in pharmacology and medicinal chemistry.
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Identifier Value

IUPAC Name

N-[4-[(1R,3S,5S)-3-amino-5-

methylcyclohexyl]-3-pyridinyl]-6-(2,6-

difluorophenyl)-5-fluoropyridine-2-

carboxamide[1]

Molecular Formula C₂₄H₂₃F₃N₄O[1][2]

Molecular Weight 440.46 g/mol [2][3]

CAS Number 1210608-43-7[1]

Canonical SMILES

C[C@H]1C--INVALID-LINK--

N">C@HC2=C(C=NC=C2)NC(=O)C3=NC(=C(C

=C3)F)C4=C(C=CC=C4F)F[1]

InChI Key VRQXRVAKPDCRCI-ZNMIVQPWSA-N[1]

Physicochemical and Pharmacokinetic Properties
The drug-like properties of LGH447 are summarized below, providing insights into its behavior

in biological systems.

Physicochemical Properties
Property Value Source

logP 3.9 PubChem[2]

pKa (strongest basic) 10.28 (predicted) DrugBank[4]

Solubility
DMSO: 95 mg/mL, Ethanol:

88-95 mg/mL, Water: Insoluble

Selleck Chemicals[1],

LabSolutions[5]

Pharmacokinetic Properties (ADME)
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Parameter Species Value Source

Oral Bioavailability Mouse 84% Selleck Chemicals[1]

Rat 70% Selleck Chemicals[1]

Dog 71% Selleck Chemicals[1]

Plasma Protein

Binding
Human 95% Selleck Chemicals[1]

In Vivo Clearance

(CL)
Mouse 20 mL/min/kg Selleck Chemicals[1]

Rat 28 mL/min/kg Selleck Chemicals[1]

Dog 8 mL/min/kg Selleck Chemicals[1]

Volume of Distribution

(Vss)
Mouse 5.3 L/kg Selleck Chemicals[1]

Rat 6.4 L/kg Selleck Chemicals[1]

Dog 3.6 L/kg Selleck Chemicals[1]

Mechanism of Action and Biological Activity
LGH447 is a pan-PIM kinase inhibitor, demonstrating high potency against all three isoforms.

Target Inhibition
Target Kᵢ

PIM1 6 pM[5]

PIM2 18 pM[5]

PIM3 9 pM[5]

LGH447 exhibits significantly lower potency against other kinases, with IC₅₀ values in the

micromolar range for off-target kinases such as GSK3β, PKN1, and PKCτ, indicating its

selectivity for the PIM kinase family.[1]
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Signaling Pathway
PIM kinases are downstream effectors of the JAK/STAT signaling pathway and are

constitutively active serine/threonine kinases.[2] They do not require activation loop

phosphorylation. PIM kinases phosphorylate a number of downstream substrates that promote

cell survival and proliferation while inhibiting apoptosis. Key substrates include the pro-

apoptotic protein BAD, the cell cycle inhibitor p27, and components of the mTOR signaling

pathway, such as TSC2. By inhibiting PIM kinases, LGH447 prevents the phosphorylation of

these substrates, leading to the induction of apoptosis and cell cycle arrest.[6]
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Figure 1. Simplified PIM Kinase Signaling Pathway and the inhibitory action of LGH447.
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Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the

evaluation of LGH447.

Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of LGH447 on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., KG-1, MM.1S)

Complete culture medium

LGH447 stock solution (in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

sterile PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
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Compound Treatment:

Prepare serial dilutions of LGH447 in culture medium.

Include a vehicle control (medium with the same concentration of DMSO as the highest

LGH447 concentration) and a no-cell control (medium only).

Add 100 µL of the diluted LGH447 or control solutions to the respective wells.

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

Solubilization and Measurement:

Carefully aspirate the medium.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (no-cell control) from all readings.

Calculate the percentage of cell viability relative to the vehicle-treated control.

Determine the IC₅₀ value by plotting the percentage of viability against the log of the

LGH447 concentration.

Western Blot for Phospho-S6 Ribosomal Protein
(pS6RP)
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This protocol is for assessing the in-cell activity of LGH447 by measuring the phosphorylation

of a downstream PIM kinase substrate.[4]

Materials:

KG-1 cells or other suitable cell line

LGH447

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels (e.g., 10% Bis-Tris)

Nitrocellulose or PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-pS6RP (Ser235/236) and anti-total S6RP

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Cell Treatment and Lysis:

Treat KG-1 cells with varying concentrations of LGH447 for a specified time (e.g., 2

hours).[4]

Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]

Determine protein concentration using a BCA assay.[4]
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SDS-PAGE and Protein Transfer:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Separate proteins by electrophoresis.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against pS6RP overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Apply the chemiluminescent substrate to the membrane.

Visualize the protein bands using an imaging system.

Stripping and Re-probing:

To normalize for protein loading, the membrane can be stripped and re-probed with an

antibody against total S6RP.

In Vivo Tumor Xenograft Model (KG-1 AML Model)
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of

LGH447 in vivo.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)
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KG-1 human AML cells

Matrigel (optional)

LGH447 formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

Cell Implantation:

Harvest KG-1 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse.

Tumor Growth and Treatment Initiation:

Monitor the mice for tumor growth.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer LGH447 (e.g., 30 or 100 mg/kg) or vehicle control orally once daily.[1]

Monitoring and Data Collection:

Measure tumor volume with calipers 2-3 times per week using the formula: Volume =

(length x width²) / 2.

Monitor the body weight and overall health of the mice.

Endpoint and Analysis:

Continue treatment for a predetermined period or until tumors in the control group reach a

specified size.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker analysis by Western blot).

Compare the tumor growth rates between the LGH447-treated and vehicle control groups.

Drug Discovery and Development Workflow
The development of a kinase inhibitor like LGH447 follows a structured, multi-stage process.
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Figure 2. A representative workflow for the discovery and development of a kinase inhibitor.
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Conclusion
LGH447 is a highly potent and selective pan-PIM kinase inhibitor with promising anti-neoplastic

activity demonstrated in preclinical models. Its favorable pharmacokinetic profile and

demonstrated in vivo efficacy make it a valuable tool for cancer research and a potential

candidate for further clinical development. This technical guide provides a foundational

resource for scientists and researchers working with LGH447, offering detailed information on

its properties and standardized protocols for its evaluation. Further investigation into the full

therapeutic potential of LGH447, both as a monotherapy and in combination with other anti-

cancer agents, is warranted.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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